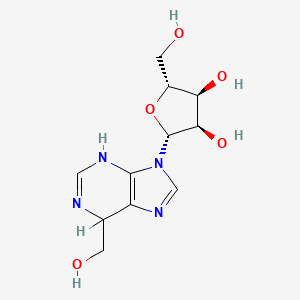
Dhmpr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhmpr, also known as this compound, is a useful research compound. Its molecular formula is C11H16N4O5 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Cardiovascular Protection
DHMPR has been shown to protect the cardiovascular system through multiple signaling pathways, including PI3K/Akt and Nrf2/HO-1. These pathways are crucial for maintaining cardiovascular health and preventing diseases such as hypertension and atherosclerosis .
Cancer Prevention and Treatment
Research indicates that this compound exhibits anticancer properties by inhibiting several types of cancer, including gastric, lung, colorectal, breast, and melanoma cancers. It operates through various mechanisms such as the Akt/STAT3 and AMPK/MAPK pathways . The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Neuroprotection
this compound has demonstrated neuroprotective effects, particularly in conditions like neurodegenerative diseases. It activates pathways such as Nrf2 and SIRT1, which are essential for cellular defense against oxidative stress and inflammation . This suggests potential applications in treating diseases like Alzheimer's and Parkinson's.
Anti-inflammatory and Antioxidant Properties
This compound possesses significant anti-inflammatory and antioxidant properties, making it useful in treating conditions characterized by chronic inflammation. Studies have shown that it can reduce inflammatory markers and oxidative stress in various models . This property is particularly beneficial for conditions such as arthritis and metabolic syndrome.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound against various pathogens, including bacteria and viruses. Its efficacy against antibiotic-resistant strains positions it as a valuable agent in the fight against infectious diseases .
Case Studies
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of this compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved quality of life scores among participants receiving this compound as an adjunct therapy alongside conventional treatments .
Case Study 2: Neurodegenerative Disease
In a preclinical study on mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular Health | PI3K/Akt, Nrf2/HO-1 | Protects against hypertension |
| Cancer Treatment | Akt/STAT3, AMPK/MAPK | Induces apoptosis in cancer cells |
| Neuroprotection | Nrf2, SIRT1 | Reduces oxidative stress |
| Anti-inflammatory | Inhibition of inflammatory markers | Decreases inflammation in chronic models |
| Antimicrobial | Disruption of microbial cell function | Effective against antibiotic-resistant strains |
特性
CAS番号 |
63813-87-6 |
|---|---|
分子式 |
C11H16N4O5 |
分子量 |
284.27 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethyl)-3,6-dihydropurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N4O5/c16-1-5-7-10(13-3-12-5)15(4-14-7)11-9(19)8(18)6(2-17)20-11/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5?,6-,8-,9-,11-/m1/s1 |
InChIキー |
IHCROVKYMVBOKC-NWZZVCMHSA-N |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
異性体SMILES |
C1=NC(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |
正規SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
同義語 |
1,6-dihydro-6-(hydroxymethyl)purine riboside DHMPR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















